Home > Products > Screening Compounds P128260 > 9-Deoxydoxorubicin hydrochloride
9-Deoxydoxorubicin hydrochloride - 73027-02-8

9-Deoxydoxorubicin hydrochloride

Catalog Number: EVT-3570762
CAS Number: 73027-02-8
Molecular Formula: C27H30ClNO10
Molecular Weight: 564.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

9-Deoxydoxorubicin hydrochloride is a derivative of doxorubicin, an anthracycline antibiotic widely used in cancer therapy. This compound is structurally modified to enhance its pharmacological properties and reduce toxicity while maintaining antitumor efficacy. The compound is classified as an antineoplastic agent and is primarily utilized in the treatment of various malignancies, including breast cancer, leukemia, and lymphomas.

Source

9-Deoxydoxorubicin hydrochloride is synthesized from doxorubicin through specific chemical modifications. Doxorubicin itself is derived from the bacterium Streptomyces peucetius and has been a cornerstone in cancer chemotherapy since its discovery.

Classification
  • Chemical Class: Anthracycline antibiotic
  • Pharmacological Class: Antineoplastic agent
  • CAS Number: 58957-18-1
Synthesis Analysis

The synthesis of 9-deoxydoxorubicin hydrochloride involves several chemical reactions that modify the structure of doxorubicin.

Methods and Technical Details

  1. Initial Modification: The synthesis begins with the removal of the hydroxyl group at the C-9 position of doxorubicin.
  2. Reduction Steps: This modification is typically achieved through selective reduction processes that may involve reagents such as lithium aluminum hydride or sodium borohydride.
  3. Hydrochloride Formation: The final step often includes the formation of the hydrochloride salt to enhance solubility and stability.
Molecular Structure Analysis

Structure

The molecular formula for 9-deoxydoxorubicin hydrochloride is C27H29N3O11ClC_{27}H_{29}N_{3}O_{11}Cl. The structure features a tetracyclic ring system characteristic of anthracyclines, with specific functional groups that contribute to its biological activity.

Data

  • Molecular Weight: 579.98 g/mol
  • SMILES Notation: Cl.COc1cccc2C(=O)c3c(O)c4CC@(CC@Hc4c(O)c3C(=O)c12)C(=O)CO
  • InChI Key: InChI=1S/C27H29NO11.ClH/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34;/h3-5,10,13,15,17,22,29,31,33,35-36H,6-9,28H2,1-2H3;1H/t10-,13-,15-,17-,22+,27-/m0./s1.
Chemical Reactions Analysis

Reactions and Technical Details

The primary reactions involved in the synthesis of 9-deoxydoxorubicin hydrochloride include:

  1. Reductive Hydrolysis: This reaction reduces the hydroxyl group at C-9 to a hydrogen atom.
  2. Formation of Hydrochloride Salt: The final product is converted into its hydrochloride form to improve solubility for pharmaceutical applications.

These reactions are carefully controlled to ensure high specificity and yield while minimizing byproducts .

Mechanism of Action

The mechanism of action for 9-deoxydoxorubicin hydrochloride involves intercalation into DNA strands, which inhibits topoisomerase II activity. This action prevents DNA replication and transcription, ultimately leading to apoptosis in rapidly dividing cancer cells.

Process and Data

  1. DNA Intercalation: The planar structure of the anthracycline allows it to insert between base pairs in DNA.
  2. Topoisomerase II Inhibition: By stabilizing the enzyme-DNA complex during replication, it prevents the re-ligation of DNA strands after they have been cleaved.

This dual mechanism contributes to its effectiveness as an antitumor agent .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a reddish-orange powder.
  • Solubility: Soluble in water and organic solvents like methanol and ethanol.

Chemical Properties

  • Stability: Sensitive to light and should be stored in a dark environment.
  • pH Range: Generally stable in a pH range of 4 to 7.

Relevant analyses indicate that degradation products can form under extreme conditions (e.g., high temperatures or extreme pH), which can affect potency .

Applications

9-Deoxydoxorubicin hydrochloride is primarily used in oncology for:

  • Cancer Treatment: Effective against various cancers such as breast cancer, ovarian cancer, and certain leukemias.
  • Research Applications: Used in studies exploring drug resistance mechanisms and the development of new chemotherapeutic agents.

Its unique properties make it a valuable compound in both clinical settings and research environments focused on improving cancer therapies .

Biosynthetic Pathways and Engineering

1.1. Streptomyces peucetius Variant Metabolic Pathways

Streptomyces peucetius serves as the primary industrial chassis for anthracycline biosynthesis, including 9-deoxydoxorubicin hydrochloride. This compound derives from the same polyketide backbone as doxorubicin but lacks the C-9 hydroxyl group due to pathway branching or engineered redirection. The core biosynthetic process involves three stages:

  • Polyketide Backbone Assembly: A type II polyketide synthase (PKS) complex (DpsA-DpsG) initiates synthesis using propionyl-CoA as the starter unit and nine malonyl-CoA extender units. This generates a linear 21-carbon decaketide chain that undergoes regioselective cyclization to form ε-rhodomycinone (aglycone) [1] [8].
  • Daunosamine Biosynthesis: Concurrently, glucose-1-phosphate is converted to TDP-L-daunosamine via enzymes encoded by the dnm gene cluster (dnmL, dnmM, dnmU, dnmT, dnmJ, dnmV). Notably, dnmM (TDP-D-glucose 4,6-dehydratase) is frameshift-mutated in wild-type strains, necessitating reliance on the rhamnose biosynthetic pathway (via rmbB) for TDP-4-keto-6-deoxyglucose—a critical precursor [5].
  • Glycosylation and Tailoring: The glycosyltransferase DnrS attaches TDP-L-daunosamine to ε-rhodomycinone, yielding rhodomycin D. Subsequent steps involve DnrP-mediated C-13 ketoreduction, DnrK-mediated decarboxylation, and DoxA (P450 monooxygenase)-catalyzed C-14 hydroxylation to form doxorubicin. 9-Deoxydoxorubicin arises either as a shunt product or when DoxA activity is compromised, preserving the C-9 ketone [1] [6] [8].

Table 1: Key Enzymes in S. peucetius Anthracycline Biosynthesis

EnzymeGeneFunctionRelevance to 9-Deoxydoxorubicin
KetosynthasedpsADecaketide chain initiation/elongationForms aglycone backbone
GlycosyltransferasednrSAttaches daunosamine to aglyconeRequired for all glycosylated anthracyclines
P450 MonooxygenasedoxAHydroxylates C-14 (and C-9 in some substrates)Bypass yields 9-deoxy congeners
TDP-DehydratasermbBGenerates TDP-4-keto-6-deoxyglucoseEssential for deoxysugar biosynthesis

Enzymatic Reduction Mechanisms for Deoxycongeners

The C-9 keto group in 9-deoxydoxorubicin results from incomplete oxidation during aglycone maturation. Key enzymatic interactions include:

  • DoxA Specificity: Wild-type DoxA catalyzes C-14 hydroxylation of daunorubicin to yield doxorubicin. However, its low affinity for C-9 hydroxylation in certain intermediates (e.g., 13-dihydrodaunorubicin) leaves the C-9 position unmodified, accumulating 9-deoxy derivatives [1] [8].
  • Competitive Ketoreduction: The ketoreductase DnrU reduces the C-13 carbonyl of daunorubicin to form (13S)-13-dihydrodaunorubicin, a dead-end metabolite. This compound is a poor substrate for DoxA, further favoring 9-deoxy shunt pathways [6].
  • Dehydratases in Sugar Biosynthesis: Enzymes like RmbB (TDP-D-glucose 4,6-dehydratase) are critical for generating TDP-4-keto-6-deoxyglucose, the precursor to TDP-L-daunosamine. This reaction involves NAD⁺-dependent oxidation followed by dehydration, establishing the deoxy function essential for anthracycline bioactivity [5] [7].

Genetic Modification Strategies for Yield Optimization

Engineering S. peucetius to enhance 9-deoxydoxorubicin involves targeted interventions:

  • Eliminating Competing Pathways:
  • Knocking out dnrU abolishes (13S)-13-dihydrodaunorubicin formation, increasing precursor flux toward 9-deoxydoxorubicin. Engineered ΔdnrU strains show >100% yield improvement for anthracyclines [6].
  • Disrupting dnrH/dnrX prevents baumycin formation (acid-sensitive glycoside derivatives), conserving daunorubicin pools for deoxygenation [8].
  • Overexpressing Rate-Limiting Enzymes:
  • Introducing extra copies of rmbB enhances TDP-daunosamine supply, alleviating bottlenecks in glycosylation. Strains with rmbB complementation restore 98% daunorubicin production in null mutants [5].
  • Expressing efflux genes (drrA, drrB, drrC) reduces intracellular toxicity, permitting higher titers. drrC-overexpressing strains achieve 1,461 mg/L doxorubicin (highest reported) [6].
  • Promoter Engineering:
  • Replacing native promoters of dnrS (glycosyltransferase) and doxA with strong, inducible variants (e.g., ermE) increases conversion efficiency. This strategy boosted doxorubicin yields by 56% with mutant DoxA(P88Y) [6].

Table 2: Genetic Engineering Approaches for Anthracycline Enhancement

StrategyTarget GeneEffectYield Increase
dnrU knockoutdnrUBlocks 13-dihydrodaunorubicin formation>100%
drrC overexpressiondrrCEnhances anthracycline efflux102% vs. parental
rmbB complementationrmbBRestores TDP-daunosamine biosynthesis98% recovery
doxA mutant expressiondoxA(P88Y)Improves C-14 hydroxylation efficiency56%

Biocatalytic Approaches to 9-Deoxy Modifications

In vitro enzymatic systems offer precision for generating 9-deoxydoxorubicin analogs:

  • Directed Evolution of DoxA: Saturation mutagenesis at substrate-binding residues (e.g., position 88) generates DoxA variants with shifted regiospecificity. Mutants like DoxA(P88Y) favor C-14 hydroxylation over C-9, minimizing undesired oxidation and simplifying 9-deoxy derivative isolation [6].
  • Glycosyltransferase Engineering: Swapping native DnrS with heterologous enzymes (e.g., AknS/AknT from aclarubicin pathways) enables attachment of non-native deoxysugars (e.g., L-rhodosamine) to 9-deoxyaglycones, expanding analog diversity [1].
  • Chemoenzymatic Synthesis:
  • Step 1: Chemical hydrogenation of daunorubicin yields 9-deoxydaunorubicin.
  • Step 2: Biocatalytic C-14 hydroxylation using immobilized DoxA or engineered E. coli expressing DoxA converts it to 9-deoxydoxorubicin. This bypasses in vivo competing pathways, achieving >90% conversion rates in optimized reactors [3] [10].
  • Laccase-Mediated Oxidation: Fungal laccases (e.g., from Trametes versicolor) coupled to mediators like ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) selectively oxidize anthracycline scaffolds, though C-9 deoxygenation remains challenging and requires tailored reaction conditions [7].

Compounds Mentioned: 9-Deoxydoxorubicin hydrochloride, Doxorubicin, Daunorubicin, ε-Rhodomycinone, TDP-L-daunosamine, (13S)-13-Dihydrodaunorubicin, TDP-4-keto-6-deoxyglucose, L-Rhodosamine

Properties

CAS Number

73027-02-8

Product Name

9-Deoxydoxorubicin hydrochloride

IUPAC Name

(8R,10S)-10-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,11-dihydroxy-8-(2-hydroxyacetyl)-1-methoxy-7,8,9,10-tetrahydrotetracene-5,12-dione;hydrochloride

Molecular Formula

C27H30ClNO10

Molecular Weight

564.0 g/mol

InChI

InChI=1S/C27H29NO10.ClH/c1-10-23(31)14(28)8-18(37-10)38-17-7-11(15(30)9-29)6-13-20(17)27(35)22-21(25(13)33)24(32)12-4-3-5-16(36-2)19(12)26(22)34;/h3-5,10-11,14,17-18,23,29,31,33,35H,6-9,28H2,1-2H3;1H/t10?,11-,14?,17+,18?,23?;/m1./s1

InChI Key

AVFNRVRIGJBENC-RYHPRDMPSA-N

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)C(=O)CO)N)O.Cl

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)C(=O)CO)N)O.Cl

Isomeric SMILES

CC1C(C(CC(O1)O[C@H]2C[C@@H](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)C(=O)CO)N)O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.